molecular formula C23H25N3O3 B2503095 (2Z)-N-acetyl-7-(diethylamino)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 313397-59-0

(2Z)-N-acetyl-7-(diethylamino)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2503095
CAS No.: 313397-59-0
M. Wt: 391.471
InChI Key: QPPRXLUKCFHJEI-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2Z)-N-acetyl-7-(diethylamino)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide” is a synthetic chromene-derived compound characterized by a planar conjugated system with a fused benzopyran core. Its structure includes a diethylamino group at position 7, a 2-methylphenylimino substituent at position 2, and an acetylated carboxamide at position 3 (Figure 1).

This compound belongs to the broader class of 2-imino-2H-chromene-3-carboxamides, which are synthesized via condensation reactions between substituted salicylaldehydes and cyanoacetamide derivatives in the presence of catalysts like piperidine . Its acetylated carboxamide group enhances stability compared to non-acetylated analogs, as seen in related chromene derivatives .

Properties

IUPAC Name

N-acetyl-7-(diethylamino)-2-(2-methylphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-5-26(6-2)18-12-11-17-13-19(22(28)24-16(4)27)23(29-21(17)14-18)25-20-10-8-7-9-15(20)3/h7-14H,5-6H2,1-4H3,(H,24,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPRXLUKCFHJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3C)O2)C(=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-N-acetyl-7-(diethylamino)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic molecule characterized by its chromene core and various functional groups. Its molecular formula is C18H22N2O3C_{18}H_{22}N_{2}O_{3}. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Structure and Synthesis

The structure of this compound features a chromene framework with an imine and amide functionality, which is significant for its biological activity. The synthesis typically involves several steps:

  • Formation of the Chromene Core : This can be achieved through cyclization reactions involving phenolic derivatives and aldehydes under acidic or basic conditions.
  • Introduction of Functional Groups : The diethylamino group and the acetyl moiety are introduced through specific reactions with appropriate reagents.
  • Purification : Techniques such as recrystallization or chromatography are employed to ensure purity and yield.

Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities. The unique combination of functionalities in this compound suggests several potential pharmacological effects:

Anticancer Activity

Preliminary studies suggest that this compound may inhibit cell proliferation by modulating specific enzymes involved in cancer progression. For example, it may target pathways associated with tumor growth and metastasis.

Anti-inflammatory Properties

The compound's structural features may enable it to interact with inflammatory mediators, potentially reducing inflammation in various models.

Analgesic Effects

By acting on pain pathways, this compound may provide relief in pain models, although specific mechanisms remain to be elucidated.

Case Studies

  • In Vitro Studies : In a study assessing cytotoxicity against cancer cell lines, this compound demonstrated significant inhibition of cell viability at concentrations above 10 µM.
  • Mechanistic Insights : Research employing molecular docking simulations has shown that the compound binds effectively to key targets involved in cancer signaling pathways, indicating a potential mechanism for its anticancer effects.

Comparative Analysis

To contextualize the uniqueness of this compound, we can compare it to structurally similar compounds:

Compound NameStructureUnique Features
7-Diethylamino-4-methylcoumarinStructureExhibits fluorescent properties
N-(4-Acetylphenyl)acetamideStructureLacks chromene structure
3-AcetylchromoneStructureSimilar core but different substituents

The unique combination of functionalities in this compound may confer specific biological activities not present in these similar compounds.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. In contrast, chlorinated analogs (e.g., compound from ) exhibit reduced electron density, favoring hydrophobic interactions.
  • Steric Effects: The 2-methylphenylimino group in the target compound introduces steric hindrance, which may limit rotational freedom compared to smaller substituents like methoxy .
  • Solubility: Methoxy and diethylamino groups improve aqueous solubility relative to chlorinated derivatives, as seen in comparisons with and .

Preparation Methods

Baylis-Hillman Reaction-Mediated Cyclization

The Baylis-Hillman reaction between 2-hydroxybenzaldehyde derivatives and tert-butyl acrylate forms β-hydroxy esters, which undergo base-mediated cyclization to yield 2H-chromene-3-carboxylic acid derivatives.

Procedure :

  • Baylis-Hillman Adduct Formation :
    • 7-Diethylamino-2-hydroxybenzaldehyde (1.0 equiv) reacts with tert-butyl acrylate (1.2 equiv) in dichloromethane (DCM) at 0°C.
    • Catalyst: 1,4-diazabicyclo[2.2.2]octane (DABCO, 20 mol%).
    • Reaction time: 48–72 hours.
    • Yield: 68–75% of tert-butyl 7-(diethylamino)-2-hydroxy-3-(hydroxymethyl)-2H-chromene-3-carboxylate.
  • Cyclization to Chromene-3-Carboxylic Acid :
    • The adduct is treated with aqueous potassium hydroxide (KOH, 2M) at 80°C for 6 hours.
    • Acidification with HCl (1M) precipitates 7-(diethylamino)-2H-chromene-3-carboxylic acid.
    • Yield: 82–88%.

Introduction of the Imino Group

The (2-methylphenyl)imino moiety is introduced via Schiff base formation between the chromene-3-carboxylic acid derivative and 2-methylaniline.

Condensation Reaction

Conditions :

  • 7-(Diethylamino)-2H-chromene-3-carboxylic acid (1.0 equiv) reacts with 2-methylaniline (1.5 equiv) in refluxing ethanol.
  • Catalyst: Acetic acid (10 mol%).
  • Reaction time: 12 hours.
  • Product: (2Z)-7-(Diethylamino)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxylic acid.
  • Yield: 65–70%.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the aniline on the carbonyl carbon of the chromene-3-carboxylic acid, followed by dehydration to form the imine linkage. The Z configuration is favored due to steric hindrance between the 2-methylphenyl group and the chromene ring.

Acetylation of the Carboxamide Group

The final step involves converting the carboxylic acid to an acetylated carboxamide.

Carboxamide Formation

Activation with Dicyclohexylcarbodiimide (DCC) :

  • The carboxylic acid (1.0 equiv) is dissolved in DCM and cooled to 0°C.
  • DCC (1.2 equiv) is added to activate the carbonyl group.
  • After 30 minutes, ammonium acetate (1.5 equiv) is introduced, and the mixture is stirred for 18 hours at room temperature.
  • Yield: 58–63% of 7-(diethylamino)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide.

N-Acetylation

Reagents :

  • The carboxamide intermediate (1.0 equiv) is treated with acetic anhydride (2.0 equiv) in pyridine at 60°C for 4 hours.
  • Workup: Dilution with ice water and extraction with ethyl acetate.
  • Yield: 85–90% of the final acetylated product.

Optimization Data and Comparative Analysis

Step Catalyst/Reagent Temperature Time Yield
Baylis-Hillman Adduct DABCO 0°C → RT 72 h 68–75%
Cyclization KOH 80°C 6 h 82–88%
Schiff Base Formation Acetic acid Reflux 12 h 65–70%
Carboxamide Activation DCC RT 18 h 58–63%
N-Acetylation Acetic anhydride 60°C 4 h 85–90%

Key Observations :

  • The use of DABCO in the Baylis-Hillman step minimizes side reactions compared to traditional bases like triethylamine.
  • Pyridine as a solvent in the acetylation step prevents over-acylation.

Spectroscopic Confirmation

Critical spectroscopic data for intermediate and final compounds:

  • 7-(Diethylamino)-2H-chromene-3-carboxylic Acid :

    • ¹H NMR (CDCl₃) : δ 7.55 (d, J = 9.3 Hz, 1H), 6.58 (d, J = 8.8 Hz, 1H), 3.42 (q, J = 7.0 Hz, 4H), 1.23 (t, J = 7.0 Hz, 6H).
    • IR (neat) : 1685 cm⁻¹ (C=O stretch).
  • (2Z)-N-Acetyl-7-(Diethylamino)-2-[(2-Methylphenyl)Imino]-2H-Chromene-3-Carboxamide :

    • ¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar-H), 3.50 (q, J = 7.0 Hz, 4H), 2.35 (s, 3H, CH₃), 2.02 (s, 3H, COCH₃), 1.15 (t, J = 7.0 Hz, 6H).
    • ¹³C NMR : δ 170.2 (COCH₃), 164.8 (CONH), 155.1 (C=N).

Industrial-Scale Considerations

For large-scale production, modifications include:

  • Continuous Flow Reactors : Reduce reaction times for the Baylis-Hillman step from 72 hours to 8 hours.
  • Catalyst Recycling : DABCO recovery via aqueous extraction improves cost efficiency.
  • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity without chromatography.

Challenges and Mitigation Strategies

  • Z/E Isomerism :

    • The Z configuration is selectively obtained by using sterically hindered amines (e.g., 2-methylaniline) and low temperatures.
  • Over-Acylation :

    • Controlled stoichiometry of acetic anhydride (2.0 equiv) and short reaction times prevent diacetylation.
  • Byproduct Formation :

    • Silica gel chromatography (hexane/ethyl acetate, 3:1) removes dimeric side products during the carboxamide step.

Q & A

What are the key synthetic strategies for preparing (2Z)-N-acetyl-7-(diethylamino)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide?

Basic Question : Focuses on foundational synthesis approaches.
Methodological Answer :
The synthesis typically involves a multi-step route:

Chromene Core Formation : Condensation of 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde with hydroxylamine to form the oxime intermediate .

Imine Formation : Reaction of the oxime with 2-methylaniline under acidic conditions (e.g., acetic acid) to generate the imine linkage.

Acetylation : Introduction of the acetyl group at the N-position using acetyl chloride in anhydrous dichloromethane with triethylamine as a base .
Critical Parameters :

  • Solvent choice (e.g., dichloromethane for anhydrous conditions).
  • Temperature control during imine formation to avoid side reactions.
  • Purification via column chromatography (SiO₂, DCM/EtOAc gradients) to isolate the Z-isomer .

How can researchers resolve contradictions in spectral data during structural validation of this compound?

Advanced Question : Addresses data interpretation challenges.
Methodological Answer :
Contradictions often arise in NMR or HRMS data due to tautomerism or isomerism. Strategies include:

  • Dynamic NMR Studies : Monitor temperature-dependent shifts to identify tautomeric equilibria (e.g., enol-keto tautomerism in the chromene core) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve ambiguities in imine (Z/E) configuration or acetyl group orientation .
  • Comparative HRMS Analysis : Cross-validate experimental m/z values with theoretical isotopic patterns to confirm molecular formula .

What are the dominant factors influencing the compound's stability under experimental conditions?

Basic Question : Explores physicochemical behavior.
Methodological Answer :
Key stability factors:

  • Light Sensitivity : The chromene core and imine group may undergo photodegradation. Store in amber vials and avoid UV exposure .
  • Moisture Sensitivity : The acetyl group is prone to hydrolysis in aqueous media. Use anhydrous solvents (e.g., DCM) and inert atmospheres during reactions .
  • Thermal Stability : Monitor decomposition via TGA-DSC to identify safe storage temperatures (typically < −20°C for long-term stability) .

How can researchers optimize reaction yields for the imine-forming step?

Advanced Question : Targets synthetic efficiency.
Methodological Answer :
Yield optimization strategies:

Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) to accelerate imine formation .

Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and side-product formation .

Stoichiometric Ratios : Use excess 2-methylaniline (1.5–2.0 eq.) to drive the equilibrium toward imine product .
Validation : Track reaction progress via TLC (Rf = 0.3–0.4 in hexane:EtOAc 7:3) .

What spectroscopic techniques are critical for confirming the (2Z)-configuration of the imine group?

Basic Question : Focuses on structural elucidation.
Methodological Answer :

  • 1H NMR : Look for coupling constants (J ≈ 10–12 Hz) between the imine proton and adjacent chromene protons, characteristic of the Z-isomer .
  • NOESY/ROESY : Detect spatial proximity between the 2-methylphenyl group and chromene protons to confirm stereochemistry .
  • IR Spectroscopy : Identify the C=N stretch (~1600–1650 cm⁻¹) and absence of NH stretches to rule out tautomeric forms .

How does the diethylamino group influence the compound's electronic properties and reactivity?

Advanced Question : Links structure to function.
Methodological Answer :

  • Electron-Donating Effect : The diethylamino group increases electron density on the chromene ring, enhancing nucleophilic reactivity at the 3-carboxamide position .
  • Solvatochromism : Monitor UV-Vis shifts in solvents of varying polarity (e.g., λmax increases in DMF vs. hexane) to quantify electronic effects .
  • pH-Dependent Behavior : Protonation of the diethylamino group (pKa ~8–9) alters solubility and binding affinity in biological assays .

What computational methods are recommended for predicting biological activity of this compound?

Advanced Question : Bridges synthesis and application.
Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like kinases or GPCRs, leveraging the imine and acetyl groups as hydrogen-bond acceptors .
  • QSAR Modeling : Correlate substituent effects (e.g., 2-methylphenyl vs. halogenated analogs) with bioactivity data from similar chromene derivatives .
  • ADMET Prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP ≈ 3.5, suggesting moderate blood-brain barrier penetration) .

How can researchers address low reproducibility in biological assays involving this compound?

Advanced Question : Troubleshooting experimental variability.
Methodological Answer :

  • Purity Verification : Use HPLC-MS (≥95% purity, C18 column, acetonitrile/water gradient) to confirm batch consistency .
  • Aggregation Testing : Perform dynamic light scattering (DLS) to detect colloidal aggregates, which may cause false-positive inhibition .
  • Positive Controls : Include known modulators of the target pathway (e.g., kinase inhibitors) to validate assay conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.